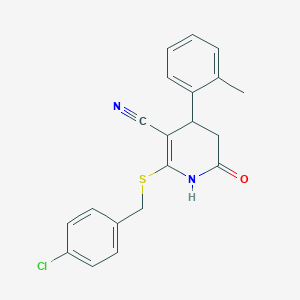
2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H17ClN2OS and its molecular weight is 368.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydropyridine core followed by the introduction of various substituents. The synthetic routes often utilize reactions such as nucleophilic substitution and cyclization reactions to achieve the desired heterocyclic structure.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thioether functionalities have shown activity against various bacterial strains. In a study focusing on related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, a series of imidazo[2,1-b][1,3,4]thiadiazoles derived from 4-chlorobenzyl exhibited cytotoxic effects against human and murine cancer cell lines. Notably, compounds induced apoptosis through mechanisms such as mitochondrial membrane disruption and DNA fragmentation . These findings suggest that the tetrahydropyridine derivatives may also possess similar anticancer properties.
Enzyme Inhibition
Compounds in this class have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial for treating neurological disorders like Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against AChE .
Case Studies
- Antibacterial Screening : A study synthesized several thioether derivatives and tested their antibacterial efficacy against a panel of bacteria. The results showed that compounds with a 4-chlorobenzyl group were particularly effective against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that certain tetrahydropyridine derivatives led to significant cell death via apoptosis. The mechanism was further elucidated using flow cytometry techniques to analyze cell cycle progression and mitochondrial health .
Research Findings
Recent literature highlights several key findings regarding the biological activity of related compounds:
- Antimicrobial Properties : Compounds with thioether linkages consistently demonstrate promising antimicrobial activities.
- Cytotoxic Mechanisms : The activation of apoptotic pathways in cancer cells provides a pathway for developing new anticancer agents.
- Enzyme Interaction : The binding affinity of these compounds with AChE suggests potential therapeutic applications in neurodegenerative diseases.
属性
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-13-4-2-3-5-16(13)17-10-19(24)23-20(18(17)11-22)25-12-14-6-8-15(21)9-7-14/h2-9,17H,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJQNYEVPQPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














